(2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is a synthetic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a fluorine atom and a phenylmethoxycarbonyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Phenylmethoxycarbonyl Group: This step involves the protection of the piperidine nitrogen with a phenylmethoxycarbonyl group, typically using a reagent like phenyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, the fluorine atom may enhance binding affinity to certain enzymes or receptors, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-fluoroglutamine: A glutamine derivative used in positron emission tomography (PET) imaging.
(2S,4R)-4-methylglutamate: A potent agonist at kainate receptors.
Uniqueness
(2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is unique due to its specific combination of a fluorine atom and a phenylmethoxycarbonyl group attached to a piperidine ring
Properties
CAS No. |
1290191-70-6 |
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Molecular Formula |
C14H16FNO4 |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
(2S,4R)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H16FNO4/c15-11-6-7-16(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12+/m1/s1 |
InChI Key |
OFKSKDKKCNWFIA-NEPJUHHUSA-N |
Isomeric SMILES |
C1CN([C@@H](C[C@@H]1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(CC1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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